Cas no 2408937-63-1 ((4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride)

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-7539227
- rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- 2408937-63-1
- (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
-
- インチ: 1S/C17H19N.ClH/c1-13-17(15-8-3-2-4-9-15)16-10-6-5-7-14(16)11-12-18-13;/h2-10,13,17-18H,11-12H2,1H3;1H/t13-,17+;/m0./s1
- InChIKey: RZAMOVDBAKXUEP-OZIFAFRSSA-N
- ほほえんだ: Cl.N1CCC2C=CC=CC=2[C@@H](C2C=CC=CC=2)[C@@H]1C
計算された属性
- せいみつぶんしりょう: 273.1284273g/mol
- どういたいしつりょう: 273.1284273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7539227-0.1g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride |
2408937-63-1 | 95% | 0.1g |
$352.0 | 2024-05-23 | |
Enamine | EN300-7539227-1.0g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride |
2408937-63-1 | 95% | 1.0g |
$1014.0 | 2024-05-23 | |
Enamine | EN300-7539227-0.25g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride |
2408937-63-1 | 95% | 0.25g |
$503.0 | 2024-05-23 | |
Aaron | AR028S0A-10g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 10g |
$6020.00 | 2023-12-15 | |
1PlusChem | 1P028RRY-1g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 1g |
$1316.00 | 2024-05-22 | |
Aaron | AR028S0A-50mg |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 50mg |
$349.00 | 2025-02-16 | |
1PlusChem | 1P028RRY-100mg |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 100mg |
$497.00 | 2024-05-22 | |
1PlusChem | 1P028RRY-10g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 10g |
$5451.00 | 2023-12-18 | |
1PlusChem | 1P028RRY-50mg |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 50mg |
$342.00 | 2024-05-22 | |
1PlusChem | 1P028RRY-5g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 5g |
$3696.00 | 2024-05-22 |
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochlorideに関する追加情報
Compound Introduction: (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride (CAS No. 2408937-63-1)
Compound (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride, identified by its CAS number 2408937-63-1, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzazepine class of heterocyclic organic compounds, which have garnered considerable attention due to their diverse pharmacological properties and potential therapeutic applications. The specific stereochemistry defined by the (4S,5R) configuration plays a crucial role in determining its biological activity and interaction with target receptors.
The molecular structure of this compound features a tetrahydro-1H-3-benzazepine core, which is characterized by a fused bicyclic system consisting of a benzene ring and an azepine ring. The presence of a methyl group at the 4-position and a phenyl group at the 5-position introduces additional functional diversity, influencing both its physicochemical properties and biological efficacy. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for formulation into various pharmaceutical delivery systems.
Recent research in the field of central nervous system (CNS) therapeutics has highlighted the potential of benzazepine derivatives as modulators of neurotransmitter pathways. Specifically, compounds with the (4S,5R) stereoconfiguration have demonstrated promising effects on serotonin and dopamine receptor systems, which are implicated in conditions such as depression, anxiety disorders, and neurodegenerative diseases. Preliminary studies suggest that this compound may exert its pharmacological effects through selective binding to these receptors while minimizing off-target interactions.
In vitro pharmacological evaluations have revealed that (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride exhibits significant affinity for serotonin 5-HT1A receptors. This receptor is well-documented for its role in regulating mood and anxiety through negative modulation. The compound's ability to interact with this receptor may contribute to its potential therapeutic benefits in managing psychiatric disorders. Additionally, its interaction with dopamine D2 receptors has been explored as a possible mechanism for its anxiolytic and antidepressant-like effects.
Advances in computational chemistry and molecular modeling have facilitated a deeper understanding of the compound's binding interactions at the molecular level. These studies indicate that the stereochemistry at the 4S and 5R positions is critical for optimal binding affinity and selectivity. The bulky phenyl group at the 5-position appears to stabilize the compound's orientation within the receptor binding pocket, enhancing its efficacy. Such insights are invaluable for designing next-generation analogs with improved pharmacokinetic profiles.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. The stereocontrol at the key chiral centers is achieved through asymmetric synthesis techniques such as chiral auxiliary methods or enzymatic resolution. These synthetic strategies ensure that the final product retains its desired stereochemical configuration, which is essential for its biological activity.
From a medicinal chemistry perspective, the development of this compound underscores the importance of structure-activity relationship (SAR) studies in optimizing drug candidates. Modifications to the methyl and phenyl substituents, as well as variations in the tetrahydro-benzazepine core, can significantly influence its pharmacological profile. Ongoing research aims to explore these modifications further to identify derivatives with enhanced potency, selectivity, and reduced adverse effects.
Preclinical studies have provided preliminary evidence of the compound's efficacy in animal models of depression and anxiety. Behavioral assays demonstrate that it can attenuate stress-induced behaviors while maintaining normal motor function. These findings support further investigation into its potential as a therapeutic agent for neuropsychiatric disorders. Additionally, toxicological assessments indicate that it exhibits moderate solubility and acceptable metabolic stability in vivo.
The growing interest in CNS-targeting agents has positioned benzazepine derivatives as promising candidates for clinical development. The unique combination of structural features in (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride makes it an attractive lead compound for further exploration. Future studies will focus on optimizing its pharmacokinetic properties through formulation innovations and exploring combination therapies with other CNS drugs.
In conclusion,(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride represents a significant contribution to pharmaceutical research due to its well-defined stereochemistry and promising biological activity. Its potential applications in treating neuropsychiatric disorders highlight the importance of continued investigation into benzazepine derivatives. As our understanding of neurotransmitter systems evolves,this compound will serve as a valuable tool for developing novel therapeutics aimed at improving mental health outcomes.
2408937-63-1 ((4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride) 関連製品
- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)
- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)
- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)
- 145743-63-1(WAY127093B (racemate))
- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)
- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)
- 1804387-17-4(Methyl 3-(2-bromo-3-(bromomethyl)phenyl)propanoate)
- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)
- 2091782-28-2(1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride)
- 1396851-59-4(N-2-(4-methoxyphenyl)ethyl-3-(5-methyl-1H-1,3-benzodiazol-2-yl)azetidine-1-carboxamide)